molecular formula C15H15N3O3S B2415894 N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-nitrobenzamide CAS No. 312941-24-5

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-nitrobenzamide

Cat. No. B2415894
M. Wt: 317.36
InChI Key: IJXMWAPJWLGLPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various methods, including the treatment of different amines with alkyl cyanoacetates . Another method involves the reaction of a compound with phenyl isothiocyanate and triethylamine in dichloromethane .

Scientific Research Applications

Anticonvulsant Development

  • Quality Control in Anticonvulsants : A study explored quality control methods for a related anticonvulsant compound, highlighting the importance of developing reliable identification and quantification methods for these substances. This research underlines the potential of such compounds in anticonvulsant drug development (Sych et al., 2018).

Antibacterial Activity

  • Sulfonamide Derivatives with Antibacterial Activity : Another study synthesized novel sulfonamides containing a 2-amino-1,3-thiazole fragment and evaluated their antibacterial activity. This indicates a potential application of related compounds in combating bacterial infections (Rafiee Pour et al., 2019).

Cancer Treatment

  • Induction of Apoptosis in Cancer Cells : Thiazolides, a class to which the compound is related, have shown efficacy in inducing cell death in colon cancer cells. This suggests a potential therapeutic application in cancer treatment, particularly for drugs targeting specific detoxification enzymes in tumor cells (Brockmann et al., 2014).

Molecular Synthesis and Structure

  • Synthesis and Structural Analysis : Studies have been conducted on closely related compounds to understand their molecular synthesis, structure, and modes of supramolecular aggregation. This type of research is crucial for the development of new pharmaceuticals and materials (Sagar et al., 2018).

Antihypertensive Properties

  • Antihypertensive Alpha-Blocking Agents : Research has been conducted on thiosemicarbazides and triazoles derived from related compounds for their antihypertensive alpha-blocking activity. This highlights the potential of these compounds in the treatment of hypertension (Abdel-Wahab et al., 2008).

properties

IUPAC Name

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-9-6-7-11-13(8-9)22-15(16-11)17-14(19)10-4-2-3-5-12(10)18(20)21/h2-5,9H,6-8H2,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXMWAPJWLGLPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-nitrobenzamide

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